rhodamine B 6-isothiocyanate

Description

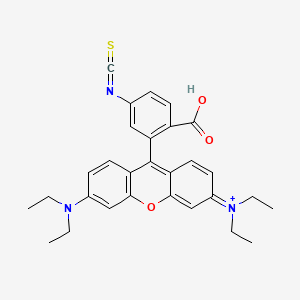

Rhodamine B 6-isothiocyanate (RBITC) is a fluorescent dye derivative of rhodamine B, functionalized with an isothiocyanate (-N=C=S) group at the 6-position. This modification enables covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies), making it a critical tool in fluorescence labeling, cellular imaging, and molecular tracking . RBITC exhibits strong absorption in the green spectrum (~550 nm) and emits in the red range (~580 nm), offering advantages over blue/green fluorophores by minimizing autofluorescence in biological samples .

Properties

Molecular Formula |

C29H30N3O3S+ |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium |

InChI |

InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34/h9-17H,5-8H2,1-4H3/p+1 |

InChI Key |

AVJBELCJSGWQNV-UHFFFAOYSA-O |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Rhodamine 6G Isothiocyanate

Structural Differences :

- Rhodamine 6G replaces the ethyl groups on the xanthene core with methyl groups, resulting in a smaller molecular footprint compared to RBITC.

- The isothiocyanate group in Rhodamine 6G derivatives is typically positioned at the 5- or 6-carbon, similar to RBITC.

Functional Properties :

- Fluorescence Efficiency : Rhodamine 6G-based probes exhibit higher quantum yields (~0.95) than RBITC (~0.7), enhancing brightness in imaging .

- pH Sensitivity : A study comparing spirolactam-based pH probes found that Rhodamine 6G derivatives showed a 140-fold fluorescence enhancement between pH 7.4 and 4.5, outperforming RBITC in lysosomal pH tracking .

- Applications : Preferred for single-molecule tracking due to superior photostability, whereas RBITC is more common in bulk protein labeling .

Tetramethylrhodamine Isothiocyanate (TRITC)

Structural Differences :

Functional Properties :

- Emission Profile : TRITC emits at ~575 nm, slightly blue-shifted compared to RBITC, making it suitable for multiplexing with far-red dyes .

- Safety : Both TRITC and RBITC require precautions (e.g., gloves, eye protection) due to reactive isothiocyanate groups, but TRITC’s safety data sheets highlight acute toxicity risks upon inhalation or skin contact .

Rhodamine 101 Derivatives

Structural Differences :

- Rhodamine 101 lacks the phenyl group present in RBITC, substituting it with a carboxyl group, which alters solubility and charge.

Functional Properties :

- Near-Infrared (NIR) Compatibility : Rhodamine 101 derivatives emit at longer wavelengths (~650 nm), advantageous for in vivo imaging compared to RBITC’s visible-range emission .

- Pharmacokinetics : In myocardial perfusion studies, 18F-labeled Rhodamine 101 esters showed slower hepatic clearance than RBITC derivatives, improving cardiac retention in rats .

Fluorescein Isothiocyanate (FITC)

Structural Differences :

- FITC is a xanthene dye like RBITC but lacks the rhodamine core’s phenyl and ethyl groups, resulting in a smaller, more hydrophilic structure.

Functional Properties :

- Emission Wavelength : FITC emits in the green range (~520 nm), making RBITC preferable for red-channel imaging to avoid tissue autofluorescence .

- pH Sensitivity : FITC’s fluorescence is highly pH-dependent (quenched below pH 6), whereas RBITC is more stable in acidic environments like lysosomes .

Data Tables

Table 1: Fluorescence Properties

| Compound | Absorption (nm) | Emission (nm) | Quantum Yield | Two-Photon Absorption (nm) |

|---|---|---|---|---|

| RBITC | 550 | 580 | 0.7 | Not reported |

| Rhodamine 6G isothiocyanate | 525 | 555 | 0.95 | Not reported |

| TRITC | 540 | 575 | 0.8 | 830 |

| Rhodamine 101 | 600 | 650 | 0.9 | 780 |

Preparation Methods

Traditional Nitration-Reduction-Thiophosgene Route

The classical method involves three stages:

-

Nitration : Rhodamine B is nitrated at the 5- or 6-position using fuming nitric acid in sulfuric acid.

-

Reduction : The nitro group is reduced to an amine with stannous chloride or catalytic hydrogenation.

-

Thiophosgene Treatment : The amine intermediate reacts with thiophosgene (CSCl₂) to form the isothiocyanate.

However, this approach produces a 1:1 mixture of 5- and 6-isomers, necessitating laborious separation via fractional crystallization or chromatography.

Modern Catalytic Synthesis with PPSE

A breakthrough in RBITC synthesis was achieved using polyphosphoric acid trimethylsilyl ester (PPSE) as a catalyst, which enhances regioselectivity and yield.

Stepwise Procedure:

-

Nitro Intermediate Preparation :

-

Reduction to Amine :

-

Thiophosgene Reaction :

Key Advantages :

Isomer Separation and Purification

Post-synthesis, isomers are distinguished via:

-

Thin-Layer Chromatography (TLC) : Rf values differ slightly (e.g., 0.22 for 6-isomer vs. 0.30 for 5-isomer in CHCl₃/MeOH).

-

NMR Spectroscopy : Aromatic proton signals at δ 8.21 (4-H) and δ 7.89 (7-H) confirm the 6-isomer.

-

Crystallization : Methanol/chloroform mixtures preferentially precipitate the 6-isomer.

Analytical Validation and Stability

Spectroscopic Characterization

Stability in Biological Matrices

RBITC-labeled bovine serum albumin (BSA) remains stable in rabbit serum for 72 hours, with minimal fluorescence quenching. SDS-PAGE analysis shows no free dye after purification, confirming covalent conjugation.

Comparative Data Table: Synthesis Methods

| Parameter | Traditional Method | PPSE-Catalyzed Method |

|---|---|---|

| Yield | 10–20% | 70–80% |

| Isomeric Purity | 50% | >95% |

| Reaction Time | 48–72 h | 24–36 h |

| Catalyst | H₂SO₄ | PPSE |

| Separation Complexity | High | Moderate |

Q & A

Q. What experimental protocols are recommended for conjugating rhodamine B 6-isothiocyanate to proteins in fluorescence labeling studies?

this compound reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8–9). A typical protocol involves dissolving the dye in anhydrous DMSO and incubating it with the target protein at a molar ratio of 5:1 (dye:protein) for 2–4 hours at 4°C in darkness. Excess dye is removed via gel filtration or dialysis. Validate conjugation efficiency using UV-Vis spectroscopy (absorption peak at ~550 nm) or mass spectrometry .

Q. How does pH affect the fluorescence stability of this compound in cellular imaging applications?

Fluorescence intensity is pH-dependent due to the spirolactam ring-opening mechanism. Optimal emission occurs in slightly acidic to neutral conditions (pH 6–7.5). In alkaline environments (>pH 8), non-specific hydrolysis of the isothiocyanate group may reduce labeling specificity. Pre-calibrate pH buffers and use confocal microscopy with controlled environmental chambers to minimize artifacts .

Q. What are the critical storage conditions to maintain the reactivity of this compound?

Store lyophilized dye at –20°C in anhydrous, light-protected containers. Avoid repeated freeze-thaw cycles. For short-term use (<1 month), dissolve in dry DMSO and aliquot under nitrogen to prevent moisture absorption, which degrades the isothiocyanate group .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to biomolecules to balance labeling efficiency and fluorescence quenching?

Excessive dye-to-protein ratios (>10:1) can cause aggregation and self-quenching. Use response surface methodology (RSM) to model interactions between variables (dye concentration, incubation time, pH). Validate with fluorescence correlation spectroscopy (FCS) to quantify brightness per labeled molecule. For antibodies, a ratio of 3–5:1 typically maximizes signal-to-noise .

Q. What computational approaches are effective in predicting the photophysical behavior of this compound in complex biological environments?

Density functional theory (DFT) with range-separated hybrid functionals (e.g., ωB97X-D) can model electronic transitions and dimerization effects. Pair computational predictions with experimental validation via time-resolved fluorescence decay assays to account for environmental factors like viscosity or polarity .

Q. How should researchers resolve discrepancies in fluorescence intensity measurements between flow cytometry and microscopy for this compound-labeled cells?

Calibrate instruments using standardized fluorescent beads. Cross-validate with spectral unmixing to address autofluorescence overlap. For microscopy, optimize excitation/emission filters (e.g., 540/570 nm for rhodamine B). In flow cytometry, adjust PMT voltages and compensate for spectral spillover from other fluorophores .

Q. What strategies mitigate photobleaching in long-term live-cell imaging using this compound?

Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species. Employ two-photon microscopy with lower excitation energy or pulsed lasers. Pre-test dye concentrations to minimize light exposure while maintaining detectable signals .

Methodological Considerations

Q. How can researchers validate the specificity of this compound labeling in protein interaction studies?

Perform competitive binding assays with excess unlabeled ligand. Use Förster resonance energy transfer (FRET) with a compatible acceptor dye (e.g., Cy5) to confirm proximity. Validate via immunoprecipitation followed by SDS-PAGE and in-gel fluorescence scanning .

Q. What analytical techniques are recommended for assessing dye purity and batch-to-batch consistency?

High-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection (λ = 550 nm) resolves isomers and degradation products. Mass spectrometry (ESI-MS) confirms molecular weight. Report retention times and purity thresholds (>95%) in supplementary materials .

Data Interpretation and Reproducibility

Q. How should researchers address conflicting results in temperature-dependent fluorescence activation studies?

Standardize temperature control using calibrated thermal stages. Compare results with structurally similar dyes (e.g., rhodamine 6G) to isolate compound-specific effects. Publish raw data (e.g., fluorescence lifetime, quantum yield) alongside experimental conditions (solvent, ionic strength) to facilitate meta-analyses .

Q. What statistical methods enhance the reliability of this compound-based quantification in heterogeneous samples?

Apply bootstrapping or Monte Carlo simulations to estimate uncertainty in low-signal regions. For imaging data, use pixel-wise intensity normalization against internal controls (e.g., housekeeping protein labels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.